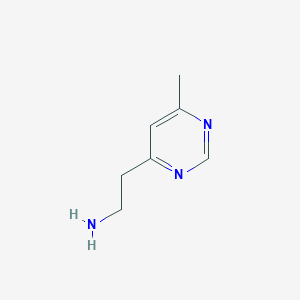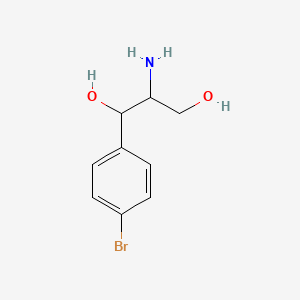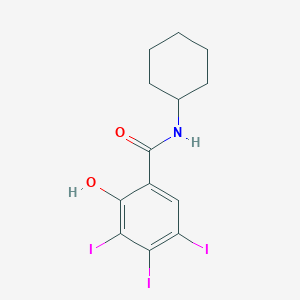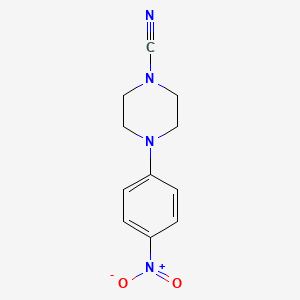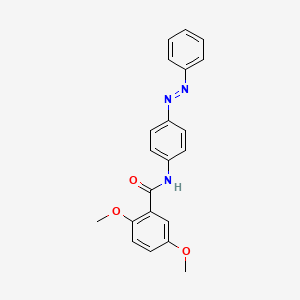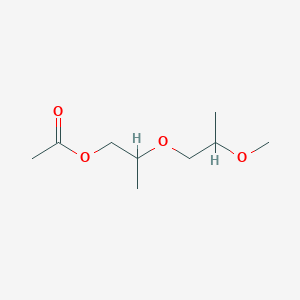
Dipropylene glycol methyl ether acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropylene glycol methyl ether acetate is a clear, colorless liquid organic compound with a sweet odor. It is extensively used as a solvent in coatings, paints, and silk screen inks. Additionally, it serves as a cleaning agent and is employed in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of dipropylene glycol methyl ether acetate involves dissolving an organic alkali in dipropylene glycol monomethyl ether, followed by the addition of chloropropane or bromopropane at temperatures between 60-90°C. The reaction is completed over 2-10 hours at 60-120°C. After the reaction, the mixture is allowed to stand and layer, and the organic matter is separated. The unreacted dipropylene glycol monomethyl ether is extracted using an inorganic salt water solution, and the crude product is subjected to reduced pressure distillation to obtain this compound with a purity of over 99% .
Industrial Production Methods
In industrial settings, this compound is produced by reacting dipropylene glycol monomethyl ether with acetic acid in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Dipropylene glycol methyl ether acetate undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents, potentially leading to violent reactions.
Substitution: Can initiate the polymerization of isocyanates and epoxides.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents are used in oxidation reactions.
Reducing Agents: Alkali metals, nitrides, and other strong reducing agents are used in reduction reactions.
Polymerization Initiators: Isocyanates and epoxides are involved in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield flammable or toxic gases .
科学的研究の応用
Dipropylene glycol methyl ether acetate is widely used in scientific research due to its solvent properties. Some of its applications include:
Chemistry: Used as a solvent in the preparation of electrically conductive adhesives and solvent inks.
Biology: Employed in the preparation of bioactive glass suspensions and ceramic inks.
Medicine: Utilized in the formulation of various pharmaceutical products due to its solvent properties.
Industry: Extensively used in coatings, paints, and silk screen inks
作用機序
Dipropylene glycol methyl ether acetate exerts its effects primarily through its solvent properties. In vivo, it rapidly hydrolyzes to dipropylene glycol methyl ether, and the effects are expected to be similar to those of dipropylene glycol methyl ether . The compound interacts with various molecular targets and pathways, facilitating the dissolution and dispersion of other substances in different applications.
類似化合物との比較
Similar Compounds
Propylene glycol methyl ether acetate: Used in inks, coatings, and cleaners.
Dipropylene glycol methyl ether: An organic solvent used in various applications such as ceramic ink preparation and bioactive glass suspension
Uniqueness
Dipropylene glycol methyl ether acetate is unique due to its specific solvent properties, which make it highly effective in coatings, paints, and silk screen inks. Its ability to rapidly hydrolyze to dipropylene glycol methyl ether in vivo also distinguishes it from other similar compounds .
特性
CAS番号 |
1992904-38-7 |
|---|---|
分子式 |
C9H18O4 |
分子量 |
190.24 g/mol |
IUPAC名 |
2-(2-methoxypropoxy)propyl acetate |
InChI |
InChI=1S/C9H18O4/c1-7(11-4)5-12-8(2)6-13-9(3)10/h7-8H,5-6H2,1-4H3 |
InChIキー |
DRLRGHZJOQGQEC-UHFFFAOYSA-N |
正規SMILES |
CC(COC(C)COC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


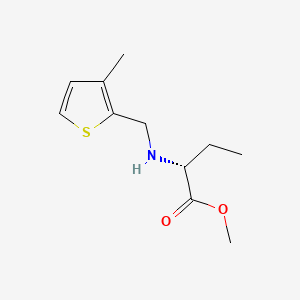

![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)
![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)
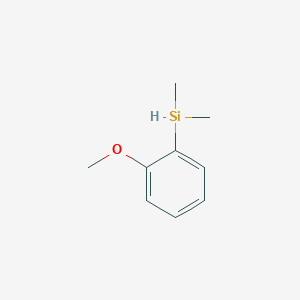
![4-[(4-Phenyl-1-piperidinyl)methyl]-benzenamine](/img/structure/B14130163.png)
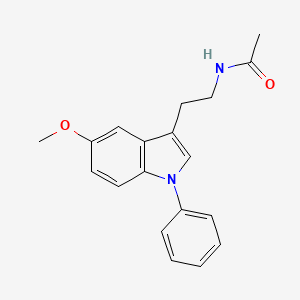
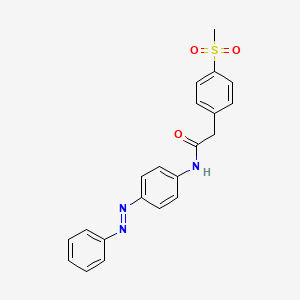
![Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)
